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Compound of Interest

Compound Name: Verlamelin

Cat. No.: B14756304 Get Quote

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of

Verlamelin derivatives reveals their potential as potent antifungal agents, with emerging

evidence suggesting possible cytotoxic activities against cancer cell lines. This guide provides

a comparative overview of the biological performance of key Verlamelin derivatives, supported

by available experimental data, to inform researchers, scientists, and drug development

professionals in the fields of mycology and oncology.

Antifungal Activity: A Promising Avenue
Verlamelin A, a naturally occurring cyclic depsipeptide, and its synthetic stereoisomer, (5R)-

Verlamelin A, have demonstrated significant in vitro activity against a range of fungal

pathogens. The primary mechanism of their antifungal action is believed to involve the

disruption of fungal cell wall integrity.

Comparative Antifungal Potency
The minimum inhibitory concentration (MIC) is a key metric for assessing antifungal efficacy,

with lower values indicating greater potency. The following table summarizes the MIC values of

Verlamelin A and (5R)-Verlamelin A against several fungal strains.
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Fungal Strain Verlamelin A (μg/mL) (5R)-Verlamelin A (μg/mL)

Alternaria solani 16 8

Rhizoctonia solani 8 8

Alternaria alternata 8 4

Alternaria tenuissima >64 >64

Alternaria longipes >64 >64

Data compiled from published studies.

Notably, (5R)-Verlamelin A exhibits enhanced activity against Alternaria alternata compared to

the natural Verlamelin A, suggesting that stereochemistry at the C-5 position of the

hydroxytetradecanoic acid moiety plays a crucial role in its antifungal potency.

Cytotoxic Activity: An Area of Active Investigation
While the primary focus of Verlamelin research has been on its antifungal properties,

preliminary studies have indicated potential cytotoxic effects against cancer cells. Verlamelin A

and its newly discovered derivative, Verlamelin B, whose absolute structure has been

determined as cyclo(5S-hydroxytetradecanoic acid-D-alloThr/Ser-D-Ala-L-Pro-L-Gln-D-Tyr-L-

Val), are subjects of ongoing investigation for their anticancer potential.[1]

Due to the limited availability of published data on the cytotoxic profile of a wide range of

Verlamelin derivatives, a comprehensive structure-activity relationship for anticancer activity

has yet to be established. Further research is required to synthesize a broader library of

Verlamelin analogs and evaluate their efficacy against various cancer cell lines.

Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution
Assay)
The antifungal activity of Verlamelin derivatives is typically determined using the broth

microdilution method. The following is a generalized protocol:
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Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato

Dextrose Agar) and incubated to promote sporulation. A suspension of fungal spores is then

prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized concentration.

Drug Dilution: The Verlamelin derivatives are dissolved in a suitable solvent (e.g., DMSO)

and serially diluted in the broth within a 96-well microtiter plate.

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the

microtiter plate containing the diluted compounds. The plates are then incubated at an

appropriate temperature and duration for the specific fungal species.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

causes a significant inhibition of fungal growth, often observed visually or measured

spectrophotometrically.

Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic

potential of compounds.

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: Verlamelin derivatives are dissolved and diluted to various

concentrations in the cell culture medium. The medium in the wells is then replaced with the

medium containing the test compounds.

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow

the compounds to exert their effects.

MTT Addition and Incubation: An MTT solution is added to each well, and the plates are

incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to

purple formazan crystals.

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized

buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple
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solution is then measured using a microplate reader at a specific wavelength (typically

between 500 and 600 nm). The absorbance is proportional to the number of viable cells.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curve, representing the concentration of the compound that inhibits cell

growth by 50%.

Structure-Activity Relationship and Future
Directions
The current data, though limited, provides initial insights into the SAR of Verlamelin
derivatives. The stereochemistry at the C-5 position of the fatty acid side chain appears to be a

key determinant of antifungal activity. Future research should focus on:

Systematic modification of the peptide ring: Altering the amino acid sequence could

modulate both the potency and selectivity of the compounds.

Modification of the fatty acid side chain: Varying the length and functionalization of the lipid

tail could impact membrane interactions and biological activity.

Synthesis of a diverse library of derivatives: A broader range of analogs is necessary to

establish a robust SAR for both antifungal and cytotoxic activities.

Elucidation of the mechanism of action: Understanding the specific molecular targets and

signaling pathways affected by Verlamelin derivatives is crucial for rational drug design.

Visualizing the Path Forward
To facilitate a clearer understanding of the research and development workflow for Verlamelin
derivatives, the following diagrams illustrate the key processes.
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Caption: Workflow for the development of Verlamelin derivatives.
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Caption: Experimental workflows for biological evaluation.

As research into Verlamelin derivatives continues, a clearer picture of their therapeutic

potential will emerge. The data presented in this guide serves as a foundational resource for

scientists dedicated to the discovery and development of novel anti-infective and anticancer

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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